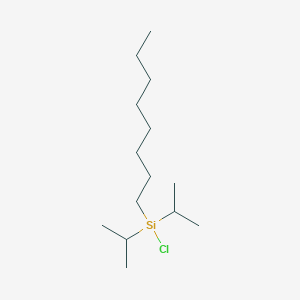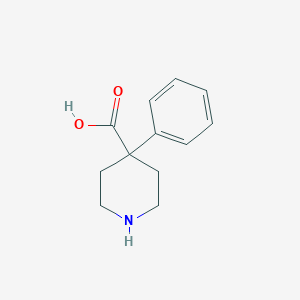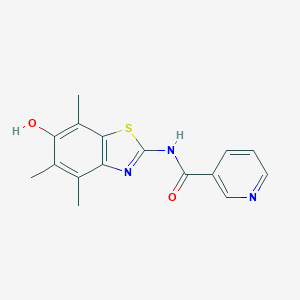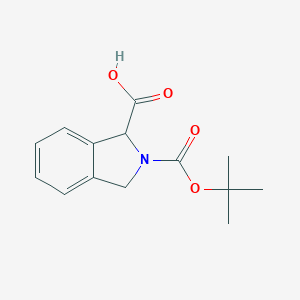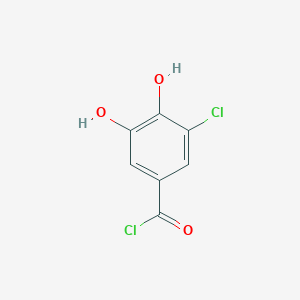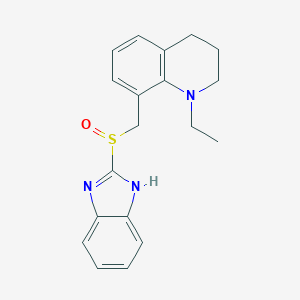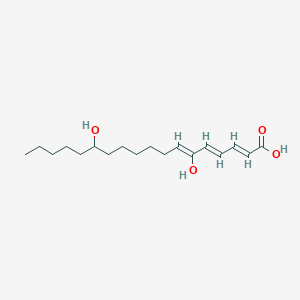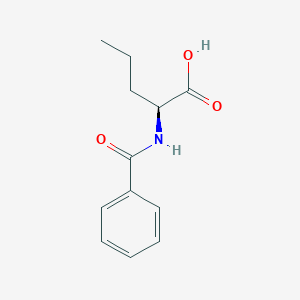
4-Nitro-phenyl-N-benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-phenyl-N-benzylcarbamate is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. It is relevant in the field of organic chemistry and has applications in synthesis and material science.
Synthesis Analysis
- The synthesis of 4-Nitro-phenyl-N-benzylcarbamate involves several chemical reactions, including the carbonylation of nitrobenzene. Gasperini et al. (2003) discussed a palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, which can be related to the synthesis of 4-Nitro-phenyl-N-benzylcarbamate (Gasperini, Ragaini, Cenini, & Gallo, 2003).
Molecular Structure Analysis
- The molecular structure of 4-Nitro-phenyl-N-benzylcarbamate and its derivatives has been analyzed using various techniques. Xu and Qu (2008) studied the structure of 4-Nitrophenyl methacrylate, which provides insights into the molecular configuration of similar compounds (Xu & Qu, 2008).
Chemical Reactions and Properties
- 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including rearrangements and cyclization. Fitzgerald, Blakeley, and Zerner (1984) described the Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate, which is relevant to understanding the chemical behavior of 4-Nitro-phenyl-N-benzylcarbamate (Fitzgerald, Blakeley, & Zerner, 1984).
Physical Properties Analysis
- The physical properties of 4-Nitro-phenyl-N-benzylcarbamate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. The crystal structure of similar nitrophenyl compounds has been analyzed by Saeed, Hussain, and Flörke (2008), providing an understanding of its physical characteristics (Saeed, Hussain, & Flörke, 2008).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are crucial for understanding 4-Nitro-phenyl-N-benzylcarbamate. The studies on similar compounds by authors like Fife, Hutchins, and Wang (1975) can shed light on these aspects (Fife, Hutchins, & Wang, 1975).
Aplicaciones Científicas De Investigación
-
Catalytic Reduction
- Field : Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as a catalyst for reduction of nitrophenol in the presence of reducing agents .
- Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
-
Green Synthesis of Metal Nanoparticles
- Field : Microbiology
- Application : Microorganisms are used for the green synthesis of nanoparticles, which can be used for the reduction of metal ions .
- Method : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .
- Results : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .
Safety And Hazards
Propiedades
IUPAC Name |
(4-nitrophenyl) N-benzylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOEODBVXZHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924694 |
Source


|
| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-phenyl-N-benzylcarbamate | |
CAS RN |
124068-97-9 |
Source


|
| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

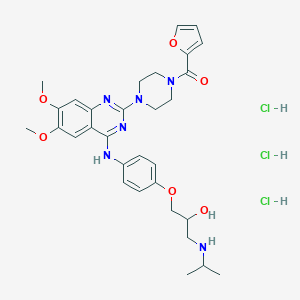

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
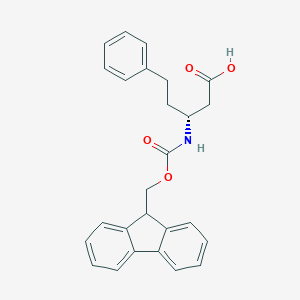

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
